Tapentadol impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and amination.
Purification: The intermediate is then purified using techniques such as crystallization or chromatography.
Final Conversion: The purified intermediate undergoes further chemical reactions, including reduction and substitution, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the intermediate compound are synthesized using industrial-grade reagents and equipment.
Purification: The intermediate is purified using large-scale chromatography or crystallization techniques.
Final Synthesis: The purified intermediate is converted into this compound through controlled chemical reactions.
化学反応の分析
Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
科学的研究の応用
Tapentadol impurity A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Tapentadol formulations.
Analytical Chemistry: Employed in the validation of analytical methods, such as HPLC and MS, for the detection and quantification of Tapentadol and its impurities.
Toxicology Studies: Used in studies to understand the toxicological profile of Tapentadol and its impurities.
Biological Research: Investigated for its effects on biological systems to understand the pharmacokinetics and pharmacodynamics of Tapentadol.
作用機序
The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .
類似化合物との比較
Tapentadol: The parent compound, used for pain management.
Tramadol: Another centrally acting analgesic with a similar mechanism of action.
Oxycodone: An opioid analgesic with a different chemical structure but similar analgesic effects.
Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .
生物活性
Tapentadol is a centrally acting analgesic that combines opioid agonist properties with norepinephrine reuptake inhibition. Its impurities, particularly Tapentadol Impurity A, are of significant interest due to their potential effects on pharmacological activity, safety, and efficacy. Understanding the biological activity of this compound is crucial for ensuring drug quality and patient safety.
Chemical Structure and Properties
Tapentadol is chemically characterized as (–)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol hydrochloride. Impurity A is a byproduct formed during the synthesis of Tapentadol and may possess distinct biological activities that could influence the overall pharmacodynamics of the drug.
Biological Activity Overview
Research has shown that impurities in pharmaceutical compounds can significantly affect their biological activity. The specific biological activities of this compound are not extensively documented; however, insights can be drawn from studies on Tapentadol itself and general principles regarding drug impurities.
Tapentadol primarily exerts its analgesic effects through:
- μ-opioid receptor (MOR) agonism : Binding affinity for MOR has been reported with Ki values indicating strong binding capabilities (0.096 µM in rats) .
- Norepinephrine reuptake inhibition : It inhibits norepinephrine reuptake with a Ki value of 0.48 µM, contributing to its analgesic effects .
The impact of impurities like this compound on these mechanisms is not fully elucidated but could potentially alter the drug's efficacy or safety profile.
Stability and Purity Assessment
A validated stability-indicating liquid chromatography (LC) method has been developed for the simultaneous estimation of Tapentadol and its process-related impurities, including Impurity A. This method demonstrated high specificity and sensitivity, with an R² value exceeding 0.999 for quantification . The presence of impurities can lead to variations in drug stability and effectiveness, making their assessment critical.
Case Studies and Research Findings
- Stability Studies : Research indicates that Tapentadol maintains stability under various conditions, which is essential for minimizing impurity formation during storage . The degradation pathways of Tapentadol can provide insights into how impurities like Impurity A might form.
- Pharmacokinetics : Studies involving the pharmacokinetics of Tapentadol in animal models show significant differences in absorption and bioavailability when impurities are present. For instance, formulations designed to enhance bioavailability have demonstrated altered pharmacokinetic profiles .
- Toxicological Assessments : Toxicological evaluations have noted central nervous system (CNS) effects associated with Tapentadol use, including potential risks linked to impurities. Adverse effects such as hallucinations and convulsions have been reported in post-marketing surveillance . Understanding how this compound may contribute to these effects is vital for risk assessment.
Data Summary Table
Parameter | Tapentadol | This compound |
---|---|---|
Molecular Weight | 271.4 g/mol | Varies based on structure |
Primary Mechanism | μ-opioid receptor agonism | Unknown; potential modification of activity |
Ki (MOR) | 0.096 µM (rat) | Not established |
Ki (Norepinephrine) | 0.48 µM | Not established |
Stability | Stable under various conditions | Potential instability due to formation during synthesis |
CNS Effects | Yes (e.g., sedation, hallucinations) | Unknown; potential contribution to adverse effects |
特性
CAS番号 |
953400-57-2 |
---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1 |
InChIキー |
KWTWDQCKEHXFFR-FZMZJTMJSA-N |
異性体SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C |
正規SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。